molecular formula C11H11N3O B13091303 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13091303
M. Wt: 201.22 g/mol
InChI Key: UZQQLJLYIQZYPS-UHFFFAOYSA-N
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Description

1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, known for its biological activity, and the pyridine ring, a common scaffold in drug design, makes this compound particularly noteworthy.

Preparation Methods

The synthesis of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions and participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one can be compared with similar compounds such as:

    1-(4-Pyridyl)-3-methyl-1H-pyrazole: This compound lacks the ethanone linker, making it less versatile in terms of chemical modifications.

    2-(3-Methyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different electronic properties due to the position of the pyrazole ring.

    1-(3-Methyl-1H-pyrazol-1-yl)-2-(pyridin-4-yl)ethanone: A positional isomer with different reactivity and biological activity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for diverse chemical reactions and biological interactions.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(3-methylpyrazol-1-yl)pyridin-4-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-4-6-14(13-8)11-7-10(9(2)15)3-5-12-11/h3-7H,1-2H3

InChI Key

UZQQLJLYIQZYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC=CC(=C2)C(=O)C

Origin of Product

United States

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